6-Chloropteridine

Vue d'ensemble

Description

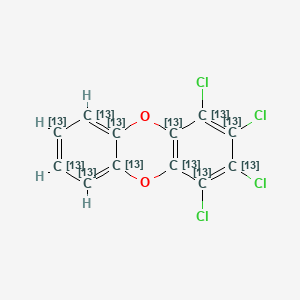

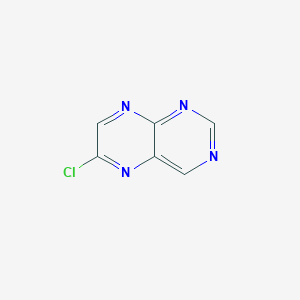

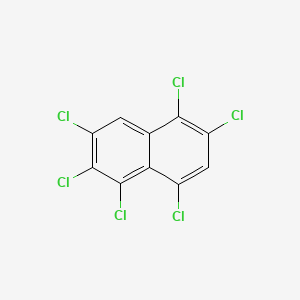

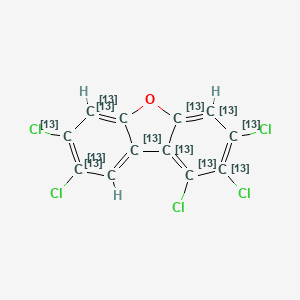

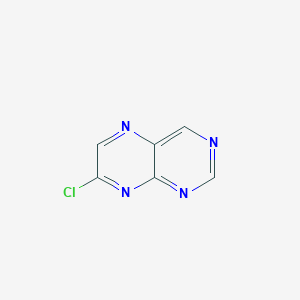

6-Chloropteridine is a chemical compound with the formula C6H3ClN4 . It is a derivative of pteridine, a nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 15 bonds, with 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.57 . Its water solubility is represented by log10WS, which ranges from -1.12 to -0.87 . The octanol/water partition coefficient, represented by logPoct/wat, is 1.073 .Applications De Recherche Scientifique

1. Antimicrobial Activities

6-Chloropteridine derivatives have been explored for their antimicrobial properties. In a study focusing on oral streptococci, a small molecule compound II-6s related to this compound exhibited antimicrobial activity comparable to chlorhexidine against various Streptococcus species. This compound significantly inhibited exopolysaccharides production, live bacteria, and the demineralizing capability of streptococcal biofilms, highlighting its potential in managing dental caries (Zhang et al., 2021).

2. Neuroprotective Effects

Research on 6-chlorotacrine, a cholinesterase inhibitor related to this compound, indicates its potential in treating Alzheimer's disease. In vivo studies show that 6-chlorotacrine has good inhibitory potential and exhibits beneficial effects in reversing amnesia, with stronger pro-cognitive effects compared to tacrine, another compound used in Alzheimer's treatment (Misík et al., 2017).

3. Antiviral and Antitumor Activities

6-Azauridine, another derivative, shows antitumor and antiviral activities. It has been found to regulate autophagy-mediated cell death in various human cancer cells and activates lysosomal function. This compound exhibits diverse mechanisms of action, including apoptosis induction and cell cycle arrest, dependent on cell type, highlighting its potential as a therapeutic agent (Cha et al., 2021).

4. Influence on Biochemical Processes

6-Aminonicotinamide, a related compound, is known for its pharmacological and toxicological properties. It affects both the central nervous and peripheral systems and has been noted for its neurotoxicity, causing lesions in the spinal cord. This highlights its potential application in biochemical and pharmacological research (Herken et al., 1974).

5. Photodynamic Therapy

Chlorophyll-a, structurally related to this compound, has been tested as a photosensitizer for acne vulgaris treatment. Clinical studies show its efficacy and safety with minimal side effects, demonstrating its potential in dermatological applications (Song et al., 2014).

Propriétés

IUPAC Name |

6-chloropteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVYBQFUSWPIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633946 | |

| Record name | 6-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-82-2 | |

| Record name | 6-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)

![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)

![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)